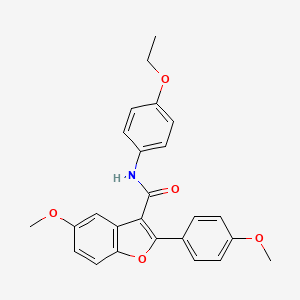

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Description

N-(4-Ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by two methoxy groups (at positions 5 and 2) and an ethoxyphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₅H₂₃NO₅, with a molecular weight of 425.46 g/mol.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-4-30-19-11-7-17(8-12-19)26-25(27)23-21-15-20(29-3)13-14-22(21)31-24(23)16-5-9-18(28-2)10-6-16/h5-15H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPTPBZEZYSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as ethyl iodide and methanol in the presence of a strong base like sodium hydride.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzofuran derivative with an appropriate amine, such as 4-ethoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using sodium borohydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Key Insights :

- Ethoxy vs. Ethyl : Replacing the ethoxy group (OCH₂CH₃) in the target compound with an ethyl group (CH₂CH₃) (as in Analog 1) increases logP by ~0.3–0.5 units due to reduced polarity .

- Halogen Effects : Analog 2 incorporates bromine and fluorine, which may enhance metabolic stability but reduce solubility .

Alkoxy Chain Length in Aromatic Substitutents

Key Insights :

Carboxamide Nitrogen Modifications

Research Findings and Implications

- Metabolic Stability : Ethoxy groups may offer slower oxidative metabolism compared to ethyl or methyl substituents, as seen in related benzamides .

- Structural Trade-offs : While halogenated analogs (e.g., bromine, fluorine) improve binding affinity, they may complicate synthesis and safety profiles .

Biological Activity

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic compound that belongs to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of Benzofuran Core : The initial step often involves the condensation of appropriate phenolic precursors to form the benzofuran structure.

- Substitution Reactions : Subsequent reactions introduce ethoxy and methoxy groups at specific positions on the benzofuran ring.

- Carboxamide Formation : The final step involves converting a carboxylic acid derivative into the corresponding amide.

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

Table 1: Anticancer Activity of Related Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BMBF | Huh7 | 15.0 | Inhibition of EMT |

| BMBF | PLC/PRF/5 | 12.5 | Downregulation of integrin α7 |

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Studies suggest that similar compounds can modulate markers associated with EMT, such as E-cadherin and vimentin, thereby reducing metastasis in cancer cells.

- Targeting Signaling Pathways : The compound may affect key signaling pathways like FAK/AKT, which are crucial for cellular migration and invasion.

3. Case Studies and Research Findings

Several case studies have explored the biological activity of benzofuran derivatives, providing insights into their therapeutic potential.

Case Study 1: Anticancer Effects in HCC

A study investigated the effects of a related benzofuran derivative on Huh7 cells with a mutated p53 gene. The results showed:

- Reduced Cell Migration : Non-cytotoxic concentrations significantly inhibited cell motility.

- Gene Expression Changes : Upregulation of E-cadherin and downregulation of Slug and MMP9 were observed, indicating a shift towards a less invasive phenotype .

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of similar compounds in animal models, demonstrating significant tumor reduction compared to control groups. The findings suggested that these compounds could serve as potential therapeutic agents for cancer treatment.

4. Conclusion

This compound shows promising biological activity, particularly in anticancer applications. Its ability to modulate key pathways involved in cell proliferation and metastasis highlights its potential as a therapeutic agent. Further research is necessary to elucidate its full pharmacological profile and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.